

# A Comparative Guide to Al<sup>18</sup>F-PSMA-BCH and <sup>68</sup>Ga-PSMA-617 Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Psma-bch  |           |
| Cat. No.:            | B11928229 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodistribution profiles of two prominent radiopharmaceuticals for imaging prostate cancer: Al<sup>18</sup>F-**PSMA-BCH** and <sup>68</sup>Ga-PSMA-617. The information herein is supported by experimental data from preclinical and clinical studies to aid in the evaluation and selection of these imaging agents for research and development purposes.

### Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for the diagnosis and therapy of prostate cancer due to its significant overexpression on the surface of most prostate cancer cells.[1] Positron Emission Tomography (PET) imaging using radiolabeled PSMA ligands has become a cornerstone in the management of this disease. <sup>68</sup>Ga-PSMA-617 is a well-established radiopharmaceutical that has demonstrated high diagnostic efficacy.[1] More recently, <sup>18</sup>F-labeled PSMA ligands, such as Al<sup>18</sup>F-**PSMA-BCH**, have been developed to leverage the advantageous properties of Fluorine-18, including its longer half-life and lower positron energy, which can lead to improved image resolution and more flexible clinical workflow.[2] This guide focuses on the comparative biodistribution of these two agents.

### **Data Presentation**

The following tables summarize the quantitative biodistribution data for Al<sup>18</sup>F-**PSMA-BCH** and <sup>68</sup>Ga-PSMA-617 in both preclinical and clinical settings.



Table 1: Preclinical Biodistribution in Tumor-Bearing Mice (% Injected Dose/gram)

| Organ/Tissue    | Al <sup>18</sup> F-PSMA-BCH (1h post-<br>injection in 22Rv1<br>xenografts) | <sup>68</sup> Ga-PSMA-617 (1h post-<br>injection) |
|-----------------|----------------------------------------------------------------------------|---------------------------------------------------|
| Tumor (PSMA+)   | 7.87 ± 2.37                                                                | Data not available in the same model              |
| Tumor (PSMA-)   | 0.54 ± 0.22 (PC-3 xenografts)                                              | Data not available in the same model              |
| Kidneys         | High Accumulation                                                          | High Accumulation                                 |
| Salivary Glands | High Accumulation                                                          | High Accumulation                                 |
| Liver           | Moderate Uptake                                                            | Moderate Uptake                                   |
| Spleen          | Moderate Uptake                                                            | Moderate Uptake                                   |

Note: A direct head-to-head preclinical comparison in the same tumor model was performed in mice bearing LNCaP tumors, though specific %ID/g values were not provided in the abstract.[2] The data for Al<sup>18</sup>F-**PSMA-BCH** is from studies with 22Rv1 and PC-3 xenografts.[3]

Table 2: Clinical Biodistribution in Prostate Cancer Patients (Standardized Uptake Value - SUV)



| Organ/Tissue                      | Al <sup>18</sup> F-PSMA-BCH (1h and<br>2h post-injection) | <sup>68</sup> Ga-PSMA-617 (1h and 3h post-injection)                                   |
|-----------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------|
| Primary Tumor Lesions<br>(SUVmax) | 10.60 (1h) vs. 14.11 (2h) (in 27 lesions)                 | 8.6 ± 3.4 (1h) vs. 12.7 ± 7.5 (3h)                                                     |
| Lymph Node Metastases<br>(SUVmax) | Data not specified                                        | 12.3 ± 10.3 (1h) vs. 20.4 ± 22.5 (3h)                                                  |
| Bone Metastases (SUVmax)          | Data not specified                                        | 17.8 ± 12.0 (1h) vs. 43.3 ± 24.8 (3h)                                                  |
| Kidneys                           | Highest estimated dose (0.135 mGy/MBq)                    | Intense physiological uptake                                                           |
| Salivary Glands                   | High physiological uptake                                 | Intense physiological uptake<br>(Parotid SUVmean: 10.8 ± 3.2<br>(1h), 16.8 ± 5.4 (3h)) |
| Liver                             | Moderate Uptake                                           | Moderate Uptake (SUVmean: ~5)                                                          |
| Spleen                            | Moderate Uptake                                           | Moderate Uptake                                                                        |

Note: The SUV values for Al<sup>18</sup>F-**PSMA-BCH** showed an increase in tumor lesions between 1 and 2 hours post-injection. <sup>68</sup>Ga-PSMA-617 also demonstrated increased tumor uptake at a later time point. The effective dose for Al<sup>18</sup>F-**PSMA-BCH** was reported as 0.016 mGy/MBq.

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of biodistribution data. The following sections outline the typical experimental protocols for preclinical and clinical studies involving these radiotracers.

### **Radiopharmaceutical Preparation**

Al<sup>18</sup>F-**PSMA-BCH**: The preparation of Al<sup>18</sup>F-**PSMA-BCH** is described as an efficient manual process that can be completed within 30 minutes.



<sup>68</sup>Ga-PSMA-617: This radiotracer is synthesized through an automated or manual module. It involves the reaction of <sup>68</sup>Ga-chloride, eluted from a <sup>68</sup>Ge/<sup>68</sup>Ga generator, with the PSMA-617 precursor ligand at an elevated temperature (e.g., 90-105°C). The final product is purified, and its radiochemical purity is confirmed by high-performance liquid chromatography (HPLC) to be over 95%.

### **Preclinical Studies (Animal Models)**

- Animal Models: Studies for Al<sup>18</sup>F-PSMA-BCH utilized mice bearing 22Rv1 (PSMA-positive) and PC-3 (PSMA-negative) xenografted tumors. A comparative study with <sup>68</sup>Ga-PSMA-617 was performed in mice with LNCaP tumors.
- Administration: A specified amount of the radiotracer (e.g., 14.8 MBq of Al<sup>18</sup>F-PSMA-BCH) is injected intravenously via the tail vein.
- Imaging: Small-animal PET scans are performed at various time points (e.g., 60 and 120 minutes post-injection) under anesthesia.
- Biodistribution Analysis: Following the final imaging session, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

### **Clinical Studies (Human Subjects)**

- Patient Population: Patients with newly diagnosed or recurrent prostate cancer are recruited for these studies.
- Administration: A weight-adjusted dose of the radiotracer is administered intravenously. For
   <sup>68</sup>Ga-PSMA-617, reported doses are around 141 ± 25.5 MBq or 2 MBq/kg.
- Imaging Protocol: PET/CT imaging is performed at specified time points after injection, for instance, at 1 and 2 hours for Al<sup>18</sup>F-**PSMA-BCH** and 1 and 3 hours for <sup>68</sup>Ga-PSMA-617.
- Data Analysis: Regions of interest (ROIs) are drawn over tumors and normal organs on the PET images to calculate the Standardized Uptake Values (SUV), typically SUVmax and SUVmean. For dosimetry calculations, a series of whole-body scans are acquired over time to determine the residence time of the radiotracer in various organs.



# Visualizations Experimental Workflow for Preclinical Biodistribution Studies



Click to download full resolution via product page



Caption: Preclinical workflow for comparative biodistribution analysis.

### **Logical Relationship of PSMA-Targeted PET Imaging**



Click to download full resolution via product page

Caption: Mechanism of PSMA-targeted PET imaging.



### Conclusion

Both Al<sup>18</sup>F-**PSMA-BCH** and <sup>68</sup>Ga-PSMA-617 demonstrate effective targeting of PSMA-expressing tissues. Key observations include:

- High Tumor Uptake: Both tracers show high uptake in PSMA-positive prostate cancer lesions.
- Similar Physiological Distribution: The general biodistribution pattern is comparable, with high physiological uptake in the kidneys and salivary glands, and moderate uptake in the liver and spleen.
- Favorable Kinetics: Tumor uptake for both radiotracers tends to increase at later imaging time points, which can improve tumor-to-background contrast.
- Advantages of <sup>18</sup>F-labeling: Al<sup>18</sup>F-PSMA-BCH offers the logistical advantages of the longer half-life of Fluorine-18, allowing for centralized production and distribution, and potentially higher image resolution.

The choice between Al<sup>18</sup>F-**PSMA-BCH** and <sup>68</sup>Ga-PSMA-617 may depend on factors such as availability, institutional infrastructure, and specific clinical or research questions. Further head-to-head comparative studies in larger patient cohorts will be beneficial to fully elucidate the performance differences between these promising PSMA-targeted imaging agents.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preclinical Evaluation and Pilot Clinical Study of Al18F-PSMA-BCH for Prostate Cancer PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [A Comparative Guide to Al<sup>18</sup>F-PSMA-BCH and <sup>68</sup>Ga-PSMA-617 Biodistribution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928229#comparative-biodistribution-of-al18f-psma-bch-and-68ga-psma-617]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com